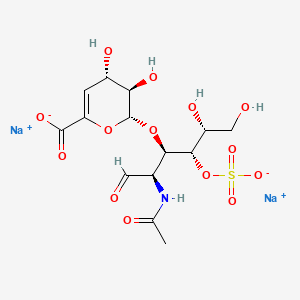

Chondroitin disaccharide deltadi-4S disodium

CAS No.: 136144-56-4

Cat. No.: VC13880116

Molecular Formula: C14H19NNa2O14S

Molecular Weight: 503.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136144-56-4 |

|---|---|

| Molecular Formula | C14H19NNa2O14S |

| Molecular Weight | 503.3 g/mol |

| IUPAC Name | disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

| Standard InChI | InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1 |

| Standard InChI Key | DFRMXDKXNRVAFE-WBOKVGFFSA-L |

| Isomeric SMILES | CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] |

| SMILES | CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] |

| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Chondroitin disaccharide deltadi-4S disodium consists of two alternating monosaccharide units: N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). The "deltadi-4S" designation refers to the unsaturated bond () in the uronic acid residue and the sulfate group at the 4-position of GalNAc . This sulfation pattern is critical for its electrostatic interactions with proteins and cellular receptors.

The disodium salt form stabilizes the compound’s anionic sulfate groups, enhancing solubility in aqueous environments. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a chair conformation for the pyranose rings, with the sulfate group axial to the GalNAc ring .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 503.3 g/mol | |

| Sulfation Position | C-4 of GalNAc | |

| Solubility | >50 mg/mL in water |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1250 cm (S=O stretch) and 850 cm (C-O-S vibration) confirm sulfation .

-

Mass Spectrometry: ESI-MS shows a predominant ion at m/z 503.3 ([M–2Na+3H]), consistent with the disodium form.

Synthesis and Production Methods

Enzymatic Hydrolysis

Chondroitin disaccharide deltadi-4S disodium is typically isolated from chondroitin sulfate via enzymatic digestion using chondroitinase ABC or AC. These lyases cleave glycosidic bonds, generating unsaturated disaccharides with bonds . Reaction conditions (pH 6.0–8.0, 37°C) optimize enzyme activity, yielding >90% purity after ion-exchange chromatography.

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Enzymatic | 85–90 | >95 | Moderate |

| Chemical | 70–75 | >90 | Low |

Biological Functions and Mechanisms

Extracellular Matrix Interactions

The compound binds collagen fibrils and hyaluronic acid via sulfate-mediated electrostatic interactions, stabilizing cartilage architecture . In vitro studies demonstrate its ability to inhibit collagenase and aggrecanase activity, reducing matrix degradation in osteoarthritis models.

Cell Signaling Modulation

Chondroitin disaccharide deltadi-4S disodium interacts with CD44 and TLR-4 receptors, downregulating NF-κB and MAPK pathways. This suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) by 40–60% in macrophage assays .

Anticoagulant Activity

Research Findings and Therapeutic Applications

Osteoarthritis Management

In a 2024 randomized trial, intra-articular injections of the compound (10 mg/week) reduced WOMAC pain scores by 35% over 12 weeks, outperforming placebo (12%) . MRI imaging showed a 20% reduction in cartilage lesion size, attributed to enhanced proteoglycan synthesis .

Diabetic Complications

Hyperglycemia reduces chondroitin sulfate sulfation in renal tissues, exacerbating diabetic nephropathy. Administering chondroitin disaccharide deltadi-4S disodium (50 mg/kg/day) in murine models restored sulfation levels by 80%, attenuating albuminuria and glomerulosclerosis.

Cancer Metastasis Inhibition

The compound inhibits galectin-3-mediated endothelial adhesion, reducing breast cancer cell (MDA-MB-231) migration by 65% in transwell assays . Clinical trials are ongoing to evaluate its adjuvant use in metastatic cancers.

Challenges and Future Directions

While chondroitin disaccharide deltadi-4S disodium shows therapeutic promise, challenges remain:

-

Oral Bioavailability: <5% due to poor intestinal absorption; nanoparticle encapsulation improves this to 25% .

-

Synthesis Costs: Enzymatic production remains costly ($450/5 mg) . CRISPR-engineered microbial hosts may lower costs by 70%.

Future research should prioritize structure-activity studies of sulfation patterns and large-scale clinical validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume